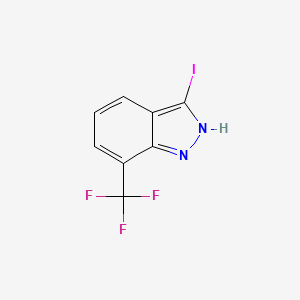

3-Iodo-7-(trifluoromethyl)-1H-indazole

Description

Significance of Indazole Heterocycles in Organic Chemistry

Indazole and its derivatives are of considerable interest in organic and medicinal chemistry. nih.govnih.govresearchgate.net Although rarely found in nature, synthetic indazole-containing compounds exhibit a wide array of pharmacological activities. nih.govwikipedia.org The indazole nucleus is considered a "privileged structure," meaning it can serve as a scaffold for developing ligands for multiple biological targets. researchgate.net

The versatility of the indazole ring system has led to its incorporation into various therapeutic agents. nih.gov It is recognized as a bioisostere of indole (B1671886) and benzimidazole, allowing it to mimic these structures in biological systems while potentially offering improved properties. researchgate.netguidechem.com The diverse biological activities associated with indazole derivatives include anti-inflammatory, antimicrobial, antitumor, and anti-HIV effects. nih.govresearchgate.net This broad spectrum of activity has established the indazole scaffold as a crucial building block in the discovery and development of new drugs. nih.govaustinpublishinggroup.com

| Examples of Marketed Drugs with Indazole Scaffolds | Therapeutic Use |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. wikipedia.org |

| Granisetron | Serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. nih.govaustinpublishinggroup.com |

| Pazopanib | Tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govrsc.org |

| Niraparib | Poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer. nih.govrsc.org |

Strategic Importance of Halogenation and Trifluoromethylation in Indazole Derivatives

The functionalization of the indazole core is a key strategy for modulating its physicochemical and biological properties. Halogenation and trifluoromethylation are particularly important modifications.

Halogenation , especially the introduction of iodine or bromine at the C3-position, is a valuable synthetic transformation. chim.it Halogenated indazoles serve as versatile intermediates for further structural diversification, primarily through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. chim.itsmolecule.com The iodine atom, in particular, is an excellent leaving group in these reactions, making 3-iodoindazoles highly useful building blocks for creating more complex molecules with specific functionalities. rsc.org This strategic placement allows for the regioselective introduction of various aryl, heteroaryl, or alkyl groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery. chim.itnih.gov

Trifluoromethylation involves the introduction of a trifluoromethyl (-CF3) group, which can significantly enhance the therapeutic potential of a molecule. researchgate.netmdpi.com The -CF3 group is known to improve several key properties of drug candidates:

Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the drug's half-life in the body. mdpi.com

Lipophilicity: The trifluoromethyl group increases the molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution in the body. mdpi.com

Binding Affinity: The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets, enhancing the compound's potency. mdpi.com

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other atoms or groups, such as chlorine, allowing for the fine-tuning of a molecule's properties. mdpi.com

The combination of these two functional groups in 3-Iodo-7-(trifluoromethyl)-1H-indazole creates a molecule with both a reactive handle for further synthesis (the iodo group) and a moiety that confers desirable drug-like properties (the trifluoromethyl group).

| Functional Group | Position on Indazole | Strategic Importance |

| Iodo (-I) | 3 | Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. chim.itsmolecule.com |

| Trifluoromethyl (-CF3) | 7 | Enhances metabolic stability, lipophilicity, and binding affinity. mdpi.comrsc.org |

Overview of Research Areas for this compound

Given its structural features, this compound is primarily utilized as a key building block or intermediate in chemical synthesis. smolecule.com Its research applications are centered on its utility in constructing more elaborate molecules for evaluation in medicinal chemistry and material science.

In medicinal chemistry , this compound is a valuable precursor for synthesizing libraries of novel indazole derivatives. Researchers can exploit the reactive C-I bond at the 3-position to introduce a wide range of substituents via cross-coupling reactions. The resulting compounds can then be screened for various biological activities, including potential anticancer and antimicrobial properties. smolecule.com The presence of the 7-trifluoromethyl group is intended to confer favorable pharmacokinetic properties on the final target molecules. mdpi.com

In material science , the electronic properties imparted by the halogen and trifluoromethyl substituents make such compounds interesting for the development of new organic materials. smolecule.com These materials could have potential applications in electronics and photonics, where the tuning of molecular properties is essential.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-7-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMQMUWZZHZEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Substitution Reactions on Halogenated Indazole Systems

The halogenated indazole framework of 3-Iodo-7-(trifluoromethyl)-1H-indazole allows for substitution reactions to occur through both nucleophilic and electrophilic pathways. The specific mechanism and regioselectivity are heavily influenced by the electronic properties of the ring system and the nature of the attacking reagent.

The carbon-iodine bond at the C3 position is the primary site for nucleophilic attack. While classical nucleophilic aromatic substitution (SNAr) is possible, transition-metal-catalyzed reactions are often more efficient for substrates like 3-iodoindazoles.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (iodide). fishersci.senih.gov This pathway is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. fishersci.se In this compound, the trifluoromethyl group at C7 enhances the electrophilicity of the indazole ring, making it more susceptible to nucleophilic attack.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with a broad range of primary and secondary amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org This method provides a direct route to synthesizing 3-aminoindazole derivatives from 3-iodoindazoles. researchgate.net

Similarly, the formation of carbon-sulfur bonds can be achieved through reactions with thiols. These transformations are often catalyzed by copper (Ullmann condensation) or palladium complexes. For related halogenated heterocyles, such as 3-haloindoles, reactions with thiophenols have been shown to proceed efficiently, suggesting a viable pathway for the synthesis of 3-thioether-substituted indazoles. nih.gov

Indazoles are heteroaromatic compounds that can undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.comwikipedia.org In this compound, the C3 position is already functionalized with an iodine atom. Therefore, further electrophilic substitution will occur at one of the available positions on the benzene (B151609) portion of the ring (C4, C5, or C6).

The regiochemical outcome of the reaction is dictated by the directing effects of the existing substituents:

Trifluoromethyl Group (-CF₃) at C7: This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (C5).

Considering these combined effects, electrophilic attack is most likely to occur at the C5 position, influenced by the meta-directing -CF₃ group. However, substitution at other positions cannot be entirely ruled out, and the precise outcome can depend on the specific reaction conditions. For example, the nitration of indazole derivatives typically introduces the nitro group onto the benzene ring, with the exact position being sensitive to the reaction conditions and existing substituents. researchgate.netrsc.org

Cross-Coupling Reactions for C-I Bond Functionalization

The carbon-iodine bond is an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound a valuable building block in synthetic chemistry.

Palladium catalysis is central to the functionalization of aryl halides. The C-I bond readily undergoes oxidative addition to Pd(0) species, initiating a variety of catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds. This reaction couples an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. It is widely valued for its mild reaction conditions and high tolerance of various functional groups. The reaction has been successfully applied to 3-iodoindazoles to introduce a wide array of aryl and heteroaryl substituents at the C3 position.

A typical Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the 3-iodoindazole to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | Good to Excellent |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Not specified | Good to Excellent |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Not specified | Not specified | Moderate to Good |

This table presents typical conditions reported for Suzuki-Miyaura couplings of related 3-bromo- (B131339) and 3-iodoindazole systems.

Direct arylation is an increasingly important strategy that forms C-C bonds by coupling an aryl halide with a C-H bond of another aromatic compound, avoiding the need to pre-functionalize the C-H partner (e.g., into an organoboron or organotin reagent). While the C3 position of an indazole is known to have low reactivity toward C-H functionalization, palladium-catalyzed methods have been developed to achieve this transformation.

Research has demonstrated the direct C3 arylation of the 1H-indazole core using various aryl iodides. These reactions often require specific ligands, such as 1,10-phenanthroline, to proceed effectively. A significant advancement in this area is the development of "on water" reaction conditions. Using water as a solvent offers substantial environmental and practical benefits. Studies have shown that a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) as a ligand can effectively catalyze the C3 arylation of 1H-indazoles in water at 100 °C, producing moderate to good yields of the C3-arylated products. chemicalbook.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | Ag₂CO₃ | Water | 100 |

| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | Reflux |

This table summarizes conditions developed for the direct C3 arylation of the 1H-indazole nucleus with aryl halides.

Palladium-Catalyzed Cross-Couplings.

Cyanation Reactions

The direct conversion of the C-I bond in this compound to a cyano group represents a valuable transformation, as the resulting nitrile can be a precursor to various functional groups, including carboxylic acids, amides, and amines. However, the cyanation of indazoles, in general, can be challenging. Reports in the literature often describe such functionalizations as rare or proceeding with only modest yields.

Palladium-catalyzed cyanation of aryl halides is a well-established method, but its application to nitrogen-rich heterocycles like indazoles can be complicated by catalyst deactivation. nih.gov The cyanide anion can act as a strong ligand, poisoning the palladium catalyst and inhibiting the catalytic cycle. nih.gov To circumvent this, various strategies have been developed, including the use of less toxic and more manageable cyanide sources like K₄[Fe(CN)₆]·3H₂O or the addition of co-catalysts such as copper or zinc salts. researchgate.netnih.gov

The typical mechanism for palladium-catalyzed cyanation involves:

Oxidative Addition: A Pd(0) complex reacts with the 3-iodoindazole to form a Pd(II) intermediate.

Transmetalation/Ligand Exchange: The iodide ligand is exchanged for a cyanide group from the cyanide source (e.g., CuCN or from a cyanide salt).

Reductive Elimination: The aryl cyanide product is eliminated, regenerating the Pd(0) catalyst. researchgate.net

For this compound, the electron-withdrawing nature of the CF₃ group would make the C-3 position more electrophilic, potentially facilitating the initial oxidative addition step. However, specific experimental data on the cyanation of this particular compound is sparse, and optimization of reaction conditions, including the choice of catalyst, ligand, cyanide source, and solvent, would be crucial for achieving efficient conversion.

Broad Substrate Scope and Functional Group Tolerance in Cross-Coupling

The C-3 iodo substituent makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is noted for its broad substrate scope and high functional group tolerance. nih.gov

The versatility of cross-coupling reactions with substituted 3-iodoindazoles is highlighted by the successful use of various partners, as summarized in the table below.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Tolerated Functional Groups | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ / K₂CO₃ | Esters, Nitriles, Methoxy, Amides | nih.govnih.gov |

| Suzuki-Miyaura | Vinyl Boronates | Pd(PPh₃)₄ / K₃PO₄ | Nitro, Methoxy, Halogens (Cl, F) | nih.gov |

| Heck | Alkenes (e.g., acrylates) | Pd(OAc)₂ / PPh₃ | Esters, Carbonyls | chim.it |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Silyl ethers, Alcohols | chim.it |

This broad scope allows for the synthesis of a diverse library of C-3 functionalized 7-(trifluoromethyl)-1H-indazoles, which are valuable scaffolds in medicinal chemistry. The tolerance for various functional groups means that complex molecules can be assembled without the need for extensive protecting group strategies.

Oxidation and Reduction Chemistry of the Indazole Core

The indazole core is a stable aromatic system, but it can undergo oxidation and reduction reactions under specific conditions. The trifluoromethyl group, being strongly electron-withdrawing, can influence the redox potential of the indazole ring, making it more susceptible to reduction and less to oxidation compared to unsubstituted indazoles.

Oxidation: Oxidation of the indazole ring typically targets the nitrogen atoms. For instance, N-oxides of indazoles can be synthesized, which are valuable intermediates for further functionalization. While specific studies on this compound are not prevalent, general methods like electrochemical synthesis have been shown to produce 1H-indazole N-oxides from a range of substituted indazoles. This process involves a radical pathway featuring iminoxyl radicals. The trifluoromethyl group would likely increase the oxidation potential required for this transformation.

Reduction: Reduction of the indazole ring can lead to indoline (B122111) or even octahydroindazole derivatives. Catalytic hydrogenation is a common method for such reductions. nih.gov However, the aromaticity of the indazole ring makes this a challenging transformation, often requiring harsh conditions. nih.gov Furthermore, the hydrogenated product, a cyclic secondary amine, can poison the metal catalyst. nih.gov For this compound, catalytic hydrogenation could also lead to deiodination (hydrodehalogenation) at the C-3 position. The choice of catalyst (e.g., Pt/C, Pd/C) and reaction conditions (pressure, temperature, solvent, additives) would be critical to control the selectivity of the reduction. nih.gov For instance, heterogeneous catalytic hydrogenation using Pt/C with an acid activator in water has been effective for reducing indoles to indolines, a related heterocyclic system. nih.gov

N-Functionalization of 1H-Indazole (e.g., N-Alkylation, N-Acylation)

The 1H-indazole core of this compound possesses two nitrogen atoms (N-1 and N-2) that can be functionalized, for example, through alkylation or acylation. A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity, as reactions often yield a mixture of N-1 and N-2 substituted products. nih.gov

The regiochemical outcome is influenced by several factors:

Steric Hindrance: Substituents at the C-7 position, like the trifluoromethyl group, can sterically hinder the approach of electrophiles to the N-1 position, potentially favoring N-2 functionalization.

Electronic Effects: The electron-withdrawing trifluoromethyl group at C-7 decreases the electron density of the entire ring system, affecting the nucleophilicity of both nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and electrophile plays a crucial role. For instance, using sodium hydride in a non-polar solvent like THF often favors N-1 alkylation, potentially through a mechanism involving coordination of the sodium cation. nih.govnih.gov In contrast, polar aprotic solvents like DMF can lead to different selectivity ratios. nih.gov

Quantum mechanical analyses on substituted indazoles have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. wuxibiology.com The reaction pathway for N-1 alkylation proceeds through the less stable 2H-tautomer, incurring an additional energy cost and thus making the activation energy for N-1 alkylation higher than for N-2 alkylation in some cases, leading to N-2 selectivity. wuxibiology.com Conversely, thermodynamic control, which allows for equilibration, often favors the more stable N-1 substituted product. nih.gov

| Reaction Type | Conditions | General Regiochemical Preference | Influencing Factors | Reference |

|---|---|---|---|---|

| N-Alkylation | NaH, THF | N-1 selective | Coordination of Na⁺ with N-2 and C-3 substituent | nih.govnih.gov |

| N-Alkylation | K₂CO₃, DMF | Mixture of N-1 and N-2 | Solvent polarity, nature of electrophile | nih.gov |

| N-Alkylation (Mitsunobu) | DEAD, PPh₃, Alcohol | Often N-2 selective | Kinetic control | nih.gov |

| N-Acylation | Acyl chloride, Base | Often N-1 (thermodynamic product) | Isomerization of kinetic N-2 product | nih.gov |

For this compound, the steric bulk of the C-7 trifluoromethyl group would likely play a significant role in directing functionalization towards the N-2 position under kinetically controlled conditions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms for the transformations of this compound is essential for optimizing existing synthetic routes and developing new ones. Mechanistic studies shed light on the roles of catalysts, reagents, and substrate electronics in determining the reaction outcome.

While many reactions of aryl iodides are described by ionic or organometallic catalytic cycles, Single Electron Transfer (SET) mechanisms, involving the generation of radical intermediates, can also play a role. For this compound, SET pathways could be initiated under certain conditions, such as photoredox catalysis or in the presence of specific transition metals or piezoelectric materials.

In a photoredox scenario, a photocatalyst, upon excitation by visible light, can engage in a SET process with the indazole. chemrxiv.org The electron-withdrawing trifluoromethyl group would make the indazole a better electron acceptor, potentially facilitating a reductive SET pathway. Alternatively, the C-I bond can be homolytically cleaved to generate an indazolyl radical. Such radical species can then participate in various transformations, including trifluoromethylation or other C-H functionalization reactions. chemrxiv.org For example, the trifluoromethylation of 2H-indazoles has been shown to proceed via a radical mechanism involving a SET process to generate a CF₃ radical from a suitable precursor. chemrxiv.org

The choice of catalysts and reagents is paramount in directing the reactivity of this compound.

In Cross-Coupling Reactions: The palladium catalyst is central to the Suzuki-Miyaura reaction. The catalytic cycle generally involves the oxidative addition of the 3-iodoindazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com

Palladium Precursor: Different palladium sources like Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄ can be used, influencing the formation of the active Pd(0) species. nih.govmdpi.com

Ligands: Phosphine (B1218219) ligands (e.g., PPh₃, dppf) are crucial for stabilizing the palladium intermediates, preventing catalyst decomposition, and modulating the rates of oxidative addition and reductive elimination. mdpi.com

Base: A base (e.g., K₂CO₃, K₃PO₄, NaHCO₃) is required in the Suzuki-Miyaura reaction to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

| Catalyst/Reagent | Role in Suzuki-Miyaura Pathway | Example | Reference |

|---|---|---|---|

| Palladium(0) Complex | Active catalyst; undergoes oxidative addition | Pd(PPh₃)₄ | nih.gov |

| Phosphine Ligand | Stabilizes Pd center, influences reactivity | Triphenylphosphine (PPh₃) | mdpi.com |

| Base | Activates boronic acid for transmetalation | Potassium Carbonate (K₂CO₃) | nih.gov |

| Solvent | Solubilizes reagents, affects reaction rates | 1,4-Dioxane/Water | mdpi.com |

In N-Functionalization: The choice of base and solvent dictates the regioselectivity of N-alkylation. As discussed in section 3.4, a non-coordinating base like NaH in a non-polar solvent like THF can favor N-1 alkylation through a mechanism involving a tight ion pair, where the cation coordinates to N-2. nih.gov In contrast, in polar solvents like DMSO, solvent-separated ion pairs are formed, which can lead to different selectivity, often favoring the kinetically preferred N-2 product. nih.gov

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by providing detailed information about the carbon-hydrogen framework. For 3-Iodo-7-(trifluoromethyl)-1H-indazole, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR for Proton Environment Elucidation.

¹H NMR spectroscopy would be utilized to identify the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring and the N-H proton. The chemical shifts (δ), coupling constants (J), and multiplicity of these signals would provide critical information about their relative positions and connectivity.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

¹³C NMR for Carbon Skeleton Analysis.

¹³C NMR spectroscopy would be employed to analyze the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, quaternary), and the coupling with fluorine atoms of the trifluoromethyl group would provide further structural insights.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Aromatic C |

| Data not available | Aromatic C-I |

| Data not available | Aromatic C-CF₃ |

¹⁹F NMR for Fluorine Substituent Characterization.

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. This technique is highly sensitive to the environment of fluorine atoms. A singlet signal would be expected for the three equivalent fluorine atoms of the -CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Hypothetical ¹⁹F NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|

Mass Spectrometry (MS).

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

HRMS would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry.

Both EI and ESI are common ionization techniques used in mass spectrometry. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, which helps to confirm the molecular weight. The combination of these techniques would provide a comprehensive mass spectral analysis.

Hypothetical Mass Spectrometry Data Table

| Technique | Key Fragments (m/z) | Interpretation |

|---|---|---|

| EI-MS | Data not available | Molecular ion, loss of I, loss of CF₃ |

| ESI-MS | Data not available | [M+H]⁺, [M+Na]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups and understanding the molecular vibrations of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display several key absorption bands corresponding to its distinct structural features.

The N-H group of the indazole ring is anticipated to produce a stretching vibration, typically observed as a broad band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The most intense and characteristic bands for this molecule would likely arise from the trifluoromethyl (-CF₃) group, with strong C-F stretching vibrations typically found in the 1100-1350 cm⁻¹ range. The bicyclic aromatic core of the indazole will exhibit C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ region. The C-I bond, being a heavy atom bond, is expected to have a low-frequency stretching vibration, typically below 600 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indazole) | Stretching | 3100 - 3500 | Medium-Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C=C / C=N (Ring) | Stretching | 1400 - 1650 | Medium-Strong |

| C-F (CF₃) | Symmetric & Asymmetric Stretching | 1100 - 1350 | Strong |

| C-H (Aromatic) | Bending (Out-of-plane) | 750 - 900 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations and the skeletal modes of the aromatic ring system. For this compound, the symmetric vibrations of the indazole ring are expected to produce strong signals in the Raman spectrum. The C-I and C-CF₃ stretching vibrations should also be readily observable, as bonds involving heavier atoms tend to be strong Raman scatterers. A complete assignment of the vibrational spectra requires a combined analysis of both IR and Raman data, often supported by computational calculations to distinguish between different vibrational modes. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be inferred from extensive studies on indazole and its derivatives. researchgate.net

Molecular Geometry and Bond Lengths/Angles

The molecular geometry of this compound is predicted to feature a nearly planar bicyclic indazole system. The iodine atom and the trifluoromethyl group are substituted at the C3 and C7 positions of this core, respectively. The geometry around the carbon of the trifluoromethyl group would be tetrahedral. Bond lengths and angles are expected to be consistent with those of other substituted indazoles, with standard values for aromatic C-C, C-N, and N-N bonds. The C-I bond length would be approximately 2.10 Å, and the C-C bond connecting the trifluoromethyl group to the ring would be around 1.50 Å.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atom Pair / Triple | Expected Value |

|---|---|---|

| Bond Length | C-I | ~ 2.10 Å |

| Bond Length | C-CF₃ | ~ 1.50 Å |

| Bond Length | C-F | ~ 1.35 Å |

| Bond Length | N1-N2 | ~ 1.36 Å |

| Bond Angle | C(ring)-C-F | ~ 111° |

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, dimerization, catemers)

The crystal packing of 1H-indazoles is dominated by strong N(1)–H···N(2) hydrogen bonds. researchgate.net These interactions lead to the formation of specific supramolecular assemblies. Three primary motifs are observed in the solid state for 1H-indazoles:

Cyclic Dimers: Two molecules are linked by a pair of N–H···N hydrogen bonds.

Cyclic Trimers: Three molecules form a larger hydrogen-bonded ring.

Catemers: Molecules are linked head-to-tail via single N–H···N hydrogen bonds to form infinite chains. researchgate.net

Chiral Structures and Crystallization in Chiral Space Groups

A remarkable feature of some 1H-indazoles is their ability to crystallize in chiral space groups despite being achiral molecules. researchgate.netrsc.org This phenomenon, known as chiral crystallization, typically occurs when the molecules assemble into helical chains (catemers). nih.gov The continuous N–H···N hydrogen bonding forces the chain of achiral molecules to adopt a helical twist, which can be either right-handed (P, for plus) or left-handed (M, for minus).

The bulk solid then crystallizes as a conglomerate, where each individual crystal is chiral, containing helices of only one handedness. researchgate.net Given that other substituted indazoles exhibit this behavior, it is plausible that this compound could also form such helical catemers and crystallize in a chiral space group. rsc.org

Vibrational Circular Dichroism (VCD) for Chiral Structure Analysis in Crystals

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound is an achiral molecule in its ground state, it possesses the potential to crystallize in a chiral space group. This phenomenon, known as chiral crystallization or spontaneous resolution, can occur with achiral molecules that pack in a helical or other non-centrosymmetric arrangement in the solid state. researchgate.netrsc.orgjst.go.jp

1H-indazoles, as a class of compounds, are known to form various hydrogen-bonded networks in the solid state, including catemers (chains) that can adopt chiral helices. researchgate.netrsc.org Should this compound crystallize in such a chiral form, its crystal structure would exist as a conglomerate of enantiomorphic crystals (a physical mixture of left- and right-handed crystals).

VCD spectroscopy serves as a powerful tool for determining the absolute configuration of these crystals. rsc.orgnih.gov The VCD spectrum of a single crystal or a collection of crystals with a known dominant handedness would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule within the chiral crystal lattice. By comparing the experimental VCD spectrum with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), the absolute configuration (M or P helicity) of the crystalline structure can be unambiguously assigned. rsc.orgresearchgate.net This analysis provides invaluable insight into the supramolecular chirality of the compound in the solid state. nih.gov

The utility of VCD extends to the study of polymorphism, where different crystalline forms of the same compound may exhibit different chiral packing arrangements. nih.gov

Table 1: Potential VCD Application for this compound

| Analytical Aspect | Application of VCD |

| Chiral Structure | Determination of the absolute configuration (e.g., M or P helicity) of the crystalline form if it crystallizes in a chiral space group. |

| Solid-State Conformation | Analysis of the preferred molecular conformation adopted within the crystal lattice. |

| Polymorphism | Differentiation between polymorphic forms that may exhibit different chiral or achiral packing arrangements. |

| Supramolecular Assembly | Investigation of the hydrogen-bonding networks and other intermolecular interactions that give rise to the chiral crystal structure. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its isolation from reaction mixtures and impurities.

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information.

For the analysis of halogenated and trifluoromethyl-containing compounds, a non-polar or medium-polarity capillary column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane, would be suitable. The trifluoromethyl group can enhance the volatility of the compound, making it amenable to GC analysis. nih.gov The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of iodine, the trifluoromethyl group, and other fragments, allowing for its unambiguous identification. nih.gov

Table 2: Hypothetical GC/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and preparative isolation of a broad range of organic compounds, including substituted indazoles. HPLC offers the advantage of operating at ambient temperature, making it suitable for compounds that may be thermally labile.

For the analysis of this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the trifluoromethyl group and the iodine atom will influence the retention time of the compound. A UV detector is commonly used for detection, as the indazole ring system is chromophoric.

By developing a suitable gradient or isocratic elution method, this compound can be effectively separated from starting materials, by-products, and other impurities. The purity of the compound can be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. For preparative applications, the separated fraction corresponding to the desired compound can be collected.

Table 3: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties at the atomic level. These calculations rely on solving the Schrödinger equation, albeit with approximations for complex molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. For instance, the B3LYP functional is a popular hybrid functional used in such calculations.

Conformational analysis is crucial for flexible molecules that can exist in multiple spatial arrangements, or conformers. By calculating the relative energies of different conformers, researchers can identify the most stable and likely observable forms of the molecule under given conditions. This analysis is vital as the conformation can significantly influence a molecule's reactivity and biological activity.

The electronic structure of a molecule governs its chemical behavior. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive, while a large gap implies greater stability. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity.

Table 1: Illustrative Example of Frontier Molecular Orbital Energies and Related Parameters for a Generic Molecule (Note: This is a hypothetical data table for illustrative purposes only.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas represent negative electrostatic potential and are associated with nucleophilic sites, while blue areas denote positive potential, indicating electrophilic sites. The MEP is useful for predicting how a molecule will interact with other molecules, including identifying potential sites for hydrogen bonding and other non-covalent interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for understanding charge transfer interactions, hyperconjugation, and the nature of chemical bonds within a molecule.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also extensively used to predict and help interpret various types of spectroscopic data, which are essential for molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C) within a molecule. These predicted spectra can be compared with experimental data to confirm or help determine the structure of a synthesized compound. The accuracy of these predictions is often high enough to distinguish between different isomers.

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Generic Aromatic Compound (Note: This is a hypothetical data table for illustrative purposes only.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 128.5 | 128.9 |

| C2 | 130.2 | 130.5 |

| C3 | 125.7 | 126.1 |

| C4 | 145.3 | 145.8 |

| C5 | 115.9 | 116.3 |

| C6 | 121.8 | 122.2 |

Theoretical Mechanistic Studies of Reactions

A key aspect of mechanistic studies is the characterization of transition states (TS). wikipedia.org A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. sumitomo-chem.co.jp Computationally, a transition state is located and confirmed by vibrational frequency analysis, where it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics. wikipedia.org For instance, in a hypothetical halogenation reaction of a trifluoromethyl-indazole, DFT calculations could be used to model the approach of the halogenating agent, locate the transition state for the substitution, and calculate the activation barrier. nih.govresearchgate.net This information helps in predicting the feasibility and rate of the reaction under different conditions.

Elucidating a reaction pathway involves mapping out the entire energetic landscape that connects reactants to products, including all intermediates and transition states. beilstein-journals.org Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from a transition state structure to confirm that it correctly connects the desired reactant and product minima on the potential energy surface. mdpi.com

By calculating the energies of all stationary points along the pathway, a detailed reaction profile can be constructed. This profile reveals whether a reaction is likely to proceed through a concerted (single-step) or stepwise mechanism. For example, a theoretical study on the C-3 functionalization of 1H-indazole via a Suzuki-Miyaura reaction provided detailed insights into the oxidative addition, transmetalation, and reductive elimination steps, clarifying the role of the catalyst and ligands. mdpi.com Similar computational approaches could be applied to understand the reactivity of the C-I bond in 3-Iodo-7-(trifluoromethyl)-1H-indazole in various cross-coupling reactions.

Tautomeric Equilibrium and Stability Studies of Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. rsc.orgnih.gov The relative stability of these tautomers is a crucial aspect of their chemistry, as it influences their reactivity, physical properties, and biological activity. nih.gov

Computational chemistry, particularly through ab initio and DFT methods, has been instrumental in studying the tautomeric equilibrium of indazoles. rsc.orgresearchgate.netnih.gov Theoretical calculations consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a finding supported by experimental evidence in both the gas phase and in solution. rsc.orgrsc.org The greater stability of the 1H-tautomer is often attributed to its higher degree of aromaticity. rsc.orgrsc.org

The presence of substituents on the indazole ring can influence the relative energies of the tautomers. For this compound, the electron-withdrawing nature of both the iodo and trifluoromethyl groups would be expected to impact the electron distribution in the ring and, consequently, the tautomeric preference. Computational studies on other substituted indazoles have shown that the specific nature and position of the substituent can shift the equilibrium. researchgate.netnih.gov A theoretical analysis of this compound would involve optimizing the geometries of both the 1H- and 2H-tautomers and calculating their relative energies. Solvation models can also be incorporated to predict the tautomeric equilibrium in different solvents. researchgate.net

Table 2: Calculated Relative Energies of Indazole Tautomers (Literature Data for Parent and Substituted Indazoles)

| Compound | Method | Relative Energy (ΔE, kcal/mol) (2H vs. 1H) | Reference |

| Indazole | MP2/6-31G | +3.6 | rsc.orgrsc.org |

| Indazole | B3LYP/6-311G | +15.9 kJ·mol⁻¹ (~3.8 kcal/mol) (in water) | nih.gov |

| 3-Halo-indazole | B3LYP/6-311G** | 1H-tautomer more stable | researchgate.net |

These studies collectively establish a clear precedent that the 1H-indazole form is generally the more stable tautomer, a principle that is expected to hold for this compound. rsc.orgnih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Research

Role as a Versatile Synthetic Building Block and Precursor

3-Iodo-7-(trifluoromethyl)-1H-indazole serves as a foundational component for the synthesis of more elaborate molecular structures. The carbon-iodine bond at the C3 position is particularly amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups and the extension of the molecular framework. This reactivity is central to its role as a versatile precursor in medicinal chemistry and materials science. chemimpex.comfluorochem.co.uk

The compound is an exemplary building block for constructing complex organic scaffolds, particularly through palladium-catalyzed cross-coupling reactions. researchgate.net The C-I bond provides a reactive handle for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing chemists to attach various aryl, heteroaryl, vinyl, or alkyl groups to the indazole core. chemimpex.comresearchgate.net This capability is crucial for assembling the sophisticated architectures required for biologically active molecules and functional materials. For instance, similar halogenated indazoles are used as key intermediates in the synthesis of kinase inhibitors for targeted cancer therapy. nih.gov

Table 1: Examples of Cross-Coupling Reactions Utilizing Halogenated Indazoles

| Coupling Reaction | Reactant Partner | Bond Formed | Potential Application |

| Suzuki Coupling | Boronic Acids/Esters | C-C (Aryl/Vinyl) | Kinase Inhibitors, Bioactive Molecules |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Organic Electronics, Pharmaceutical Intermediates |

| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O | Drug Discovery, Ligand Synthesis |

| Heck Coupling | Alkenes | C-C (Alkenyl) | Natural Product Synthesis, Agrochemicals |

In the field of drug discovery, the ability to rapidly generate a large number of structurally related compounds is paramount. This compound is an ideal substrate for creating diversified synthetic libraries. researchgate.net Its capacity to undergo various coupling reactions allows for a divergent synthetic approach, where a single, common intermediate is used to produce a wide array of final products. By varying the coupling partners in reactions, researchers can systematically modify the substitution at the 3-position, exploring a vast chemical space to identify compounds with optimal biological activity or material properties. This strategy accelerates the process of lead optimization in pharmaceutical development. researchgate.netresearchgate.net

Methodological Advancements in Organic Synthesis

The synthesis and functionalization of indazole derivatives, including this compound, have benefited significantly from modern advancements in synthetic methodology. These innovations focus on improving efficiency, safety, and environmental sustainability.

In line with the principles of green chemistry, new methods for synthesizing and functionalizing indazoles aim to minimize environmental impact. rsc.org One notable advancement is the use of "on water" catalysis for C-H arylation reactions of indazoles. acs.org Performing these palladium-catalyzed reactions in water instead of traditional organic solvents offers a milder, more direct, and environmentally benign route to substituted indazoles. acs.orgresearchgate.net Other green approaches include the use of natural, biodegradable catalysts, such as lemon peel powder, often in conjunction with energy-efficient techniques like ultrasound irradiation to drive the reaction. researchgate.net These methods reduce reliance on hazardous solvents and reagents, contributing to more sustainable chemical manufacturing. scipod.global

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. This technology has been successfully applied to the synthesis of complex molecules involving indazole cores. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors where reactions occur continuously. scipod.global This setup allows for precise control over reaction parameters like temperature and pressure, often enabling reactions that are difficult or hazardous to perform in batch. For example, a continuous-flow process was developed for the synthesis of the anticancer drug Merestinib, which features a multi-step sequence including a Suzuki-Miyaura coupling of an indazole bromide. nih.gov Such processes can significantly shorten reaction times, improve yields, and allow for the safe handling of reactive intermediates, making them highly attractive for industrial-scale production of pharmaceuticals based on indazole derivatives. nih.govresearchgate.net

Conclusion and Future Research Outlook

Summary of Key Developments for 3-Iodo-7-(trifluoromethyl)-1H-indazole

While direct research on This compound is limited, the significance of its structural motifs is well-established in medicinal chemistry. The indazole framework is a cornerstone for a variety of approved drugs with diverse therapeutic applications. bohrium.comnih.gov The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Concurrently, the iodine atom at the 3-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The convergence of these three structural features suggests a high potential for the development of novel compounds with significant biological activity.

Prospective Directions for Synthetic Methodologies

The synthesis of specifically substituted indazoles often presents challenges in achieving desired regioselectivity. bohrium.com Future synthetic efforts towards This compound will likely build upon established methods for related analogues. A plausible synthetic strategy could involve a multi-step sequence starting from a readily available ortho-toluidine derivative.

A potential synthetic route is outlined below:

| Step | Reaction | Starting Material | Reagent(s) | Product |

| 1 | Diazotization | 2-methyl-3-nitroaniline | NaNO₂, H₂SO₄ | 7-Nitro-1H-indazole |

| 2 | Reduction | 7-Nitro-1H-indazole | H₂, Pd/C | 1H-Indazol-7-amine |

| 3 | Sandmeyer Reaction | 1H-Indazol-7-amine | NaNO₂, HCl, KI | 7-Iodo-1H-indazole |

| 4 | Trifluoromethylation | 7-Iodo-1H-indazole | CuCF₃, reagent | 7-(Trifluoromethyl)-1H-indazole |

| 5 | Iodination | 7-(Trifluoromethyl)-1H-indazole | I₂, KOH, DMF | This compound |

This proposed pathway leverages known transformations for the synthesis of substituted indazoles. researchgate.netrsc.org Key areas for future optimization would include improving yields, ensuring regioselectivity of the final iodination step, and developing more convergent synthetic strategies to reduce the number of steps. Alternative approaches, such as those involving intramolecular C-H amination or transition-metal-catalyzed cyclizations, could also be explored to enhance synthetic efficiency. mdpi.com

Opportunities in Advanced Spectroscopic and Computational Analysis

A thorough characterization of This compound will be crucial for its future applications. Advanced spectroscopic techniques will play a pivotal role in elucidating its precise structural and electronic properties.

Prospective Spectroscopic and Computational Approaches:

| Technique | Information Gained | Potential Insights |

| Multinuclear NMR Spectroscopy | ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts and coupling constants. | Precise structural confirmation, understanding electronic effects of substituents. |

| X-ray Crystallography | Solid-state structure, bond lengths, and angles. | Definitive structural elucidation, analysis of intermolecular interactions. |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes of the molecule. | Functional group identification, insights into molecular vibrations. |

| UV-Visible Spectroscopy | Electronic transitions. | Information on the electronic structure and conjugation. nih.gov |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural fragments. |

| Density Functional Theory (DFT) | Calculated geometric, electronic, and spectroscopic properties. | Prediction of molecular properties, correlation with experimental data. mdpi.com |

The interplay between experimental data and computational modeling will be essential for a comprehensive understanding of the molecule's behavior and reactivity. mdpi.com

Potential for Derivatization Towards Novel Chemical Entities for Further Research

The true potential of This compound lies in its capacity as a versatile building block for the synthesis of a diverse library of new chemical entities. The C-I bond at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Potential Derivatization Reactions:

| Reaction Type | Coupling Partner | Reagents/Catalyst | Resulting Scaffold |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd catalyst, base | 3-Aryl/heteroaryl-7-(trifluoromethyl)-1H-indazoles |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | 3-Alkynyl-7-(trifluoromethyl)-1H-indazoles |

| Heck Coupling | Alkenes | Pd catalyst, base | 3-Alkenyl-7-(trifluoromethyl)-1H-indazoles |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, base | 3-Amino-7-(trifluoromethyl)-1H-indazoles |

| Stille Coupling | Organostannanes | Pd catalyst | 3-Substituted-7-(trifluoromethyl)-1H-indazoles |

| Cyanation | Cyanide source | Pd or Cu catalyst | 3-Cyano-7-(trifluoromethyl)-1H-indazole |

These derivatization strategies open avenues to a vast chemical space. researchgate.netlibretexts.org The resulting novel indazole derivatives could be screened for a wide range of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and antimicrobial properties, given the established pharmacological profile of the indazole scaffold. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Iodo-7-(trifluoromethyl)-1H-indazole, and what challenges arise during purification?

- Methodology : The synthesis of iodinated indazoles often involves nucleophilic substitution or metal-catalyzed coupling reactions. For example, the trifluoromethyl group can be introduced via Friedel-Crafts reactions using reagents like trifluoromethylthio-saccharin in 2,2,2-trifluoroethanol (TFE), as demonstrated in analogous indazole trifluoromethylation reactions . Purification challenges include removing residual metal catalysts (e.g., palladium) and byproducts from halogen exchange. Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization in DMSO/water mixtures is recommended .

Q. How does the solubility of this compound influence experimental design in biological assays?

- Data : Solubility in DMSO (10 mM stock solutions) is typical for indazole derivatives, but aqueous solubility is limited. For in vitro assays, formulations often require co-solvents like PEG300 or Tween 80 to maintain stability and avoid precipitation. Pre-dissolving in DMSO followed by dilution in PBS (pH 7.4) is standard practice .

Q. What coordination chemistry has been reported for iodinated indazoles with transition metals?

- Key Findings : Indazoles act as monodentate ligands via N1 or N2 atoms. For example, in osmium(IV) complexes, 1H-indazole ligands adopt equatorial or axial positions depending on solvent (Me2CO vs. Me2SO), with bond lengths ranging from 2.01–2.08 Å for Os–N . The iodo substituent in this compound may sterically hinder coordination, requiring optimization of metal-to-ligand ratios.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and iodo groups impact the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group deactivates the indazole ring, reducing nucleophilic aromatic substitution (SNAr) rates. Conversely, the iodo substituent at position 3 facilitates Suzuki-Miyaura or Ullmann couplings due to its moderate leaving-group ability. DFT studies on similar compounds suggest that steric effects dominate over electronic effects in regioselectivity .

Q. How can researchers resolve contradictions in reported biological activities of trifluoromethyl-indazole derivatives?

- Case Study : For 7-Fluoro-1-methyl-1H-indazol-3-ylamine, IC50 values vary significantly (5.15–20 µM) depending on assay conditions (Table 2, ). To mitigate discrepancies:

- Standardize cell lines (e.g., HepG2 vs. HEK293).

- Control solvent concentrations (DMSO ≤0.1% v/v).

- Validate target engagement via orthogonal methods (e.g., SPR or kinase profiling).

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

- Methodology :

- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm).

- LC-MS/MS : MRM transitions m/z 327 → 180 (CE = 25 eV) for quantification, with a LOD of 0.1 ng/mL .

- X-ray crystallography : Resolves halogen bonding patterns (e.g., I···N interactions) critical for crystallographic characterization .

Q. What environmental applications exist for halogenated indazoles, and what are their degradation pathways?

- Applications : Nitro- and iodo-indazoles show potential in pollutant degradation via photolysis or microbial metabolism. The trifluoromethyl group resists hydrolysis but undergoes defluorination under UV light (λ = 300 nm) in aqueous media . Byproducts include fluoride ions and dehalogenated indazoles, monitored via ion chromatography.

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.